molecular formula C7H15NO2 B1204673 2-Amino-3-methylhexanoic acid CAS No. 60182-96-9

2-Amino-3-methylhexanoic acid

Cat. No. B1204673
CAS RN: 60182-96-9
M. Wt: 145.2 g/mol
InChI Key: KWSUGULOZFMUDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-methylhexanoic acid has been explored through various methods. Burk et al. (2003) developed an enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, which is closely related to 2-Amino-3-methylhexanoic acid, via asymmetric hydrogenation using a rhodium Me-DuPHOS catalyst (Burk et al., 2003). Solladié-Cavallo and Khiar (1990) reported the synthesis of a similar compound, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, using KF as a mild base (Solladié-Cavallo & Khiar, 1990).

Molecular Structure Analysis

Research on the molecular structure of related compounds provides insights into the structure of 2-Amino-3-methylhexanoic acid. For instance, Raju et al. (2015) conducted a study on the molecular structure, first-order hyperpolarizability, MEP, HOMO and LUMO analysis, and NBO analysis of a related compound, which can offer parallels to the structure of 2-Amino-3-methylhexanoic acid (Raju et al., 2015).

Chemical Reactions and Properties

The compound has been involved in various chemical reactions. Adeva et al. (1995) described the preparation of a derivative of 2-amino-6-mercaptohexanoic acid for Boc solid phase synthesis (Adeva et al., 1995). Mori and Iwasawa (1980) prepared enantiomers of threo-2-amino-3-methylhexanoic acid by resolving its racemic N-acetate with Aspergillus acylase (Mori & Iwasawa, 1980).

Physical Properties Analysis

Physical properties of 2-Amino-3-methylhexanoic acid can be inferred from studies on similar compounds. For example, Tuwalska et al. (2008) synthesized methyl 3-amino-2,3-dideoxyhexopyranosiduronic acids, providing insights into the physical properties of sugar amino acids, which are structurally related to 2-Amino-3-methylhexanoic acid (Tuwalska et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-Amino-3-methylhexanoic acid can be understood by examining studies on similar compounds. Wang et al. (2022) investigated the role of AMHA as a plant elicitor, indicating its potential activity in inducing resistance against extreme temperature stresses and diseases in plants (Wang et al., 2022).

Scientific Research Applications

  • Plant Elicitor in Crop Protection and Pest Management : AMHA is found to be a naturally occurring endogenous α-amino acid that has potent activity in enhancing resistance against extreme temperature stresses in several plant species. It also shows high activity against fungal, bacterial, and viral diseases by inducing plant resistance. This makes AMHA a potential natural elicitor for protecting plants against biotic and abiotic stresses (Wang et al., 2022).

  • Chemical Synthesis and Conversion to Pheromone Components : The enantiomers of threo-2-amino-3-methylhexanoic acid have been prepared and converted into optically active forms of threo-4-methylheptan-3-ol, a pheromone component of Scolytus multistriatus, indicating its utility in chemical synthesis and ecological applications (Mori & Iwasawa, 1980).

  • Synthesis of Hydroxy Amino Acids : Research has been conducted on the synthesis of natural (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, which is significant in the field of organic chemistry for the development of various compounds (Solladié-Cavallo & Khiar, 1990).

  • Antidyslipidemic and Antioxidant Activity : An unusual amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, has shown lipid-lowering activity in vivo and good in vitro antioxidant activity. This suggests its potential use in the treatment of dyslipidemia and as an antioxidant (Prasad et al., 2013).

  • Cyclodepsipeptide Synthesis : AMHA is a component of cyclodepsipeptides like carriebowmide, isolated from marine cyanobacteria, indicating its role in the synthesis of bioactive compounds with potential pharmaceutical applications (Gunasekera et al., 2008).

properties

IUPAC Name

2-amino-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSUGULOZFMUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334781
Record name 2-Amino-3-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methylhexanoic acid

CAS RN

60182-96-9
Record name 2-Amino-3-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-methylhexanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
Q Yang, Y Guo, J Li, L Wang, H Wang, G Liu… - Scientia …, 2023 - Elsevier
… 2-Amino-3-methylhexanoic acid (AMHA) is a unique natural plant inducer against HT stresses. In this study, the field efficacy and physiological mechanism of AMHA for improving tea …
Number of citations: 1 www.sciencedirect.com
H Wang, J Li, Q Yang, L Wang, J Wang… - International Journal of …, 2022 - mdpi.com
… 2-Amino-3-methylhexanoic acid (AMHA) was synthetized as a non-natural amino acid more … alternata is assigned to (2S, 3S)-2-amino-3-methylhexanoic acid. This result is compatible …
Number of citations: 1 www.mdpi.com
K Mori, H Iwasawa - Tetrahedron, 1980 - Elsevier
The both enantiomers of threo-2-amino-3-methylhexanoic acid were prepared by resolving its racemic N-acetate with Aspergillus acylase. The amino acid enantiomers were converted …
Number of citations: 69 www.sciencedirect.com
M Sugiura, M Kisumi, I Chibata - Agricultural and biological …, 1985 - jstage.jst.go.jp
… During studies1 ~4) on amino acid analogs produced by Serratia marcescens, wefound that L-/?-methylnorleucine ((25',35)-2-amino-3-methylhexanoic acid) was produced in a …
Number of citations: 5 www.jstage.jst.go.jp
R Muramatsu, T Negishi, T Mimoto, A Miura… - Journal of …, 2002 - Elsevier
… The structure was deducible as β-methylnorleucine (βMeNle; (2S,3S)-2-amino-3-methylhexanoic acid). The modification pathway of βMeNle is not thought to be a post-translational …
Number of citations: 19 www.sciencedirect.com
R Muramatsu, S Misawa, H Hayashi - Journal of pharmaceutical and …, 2003 - Elsevier
… As regards their molecular structures, both derivatives were identified as β-methylnorleucine (βMeNle; 2-amino-3-methylhexanoic acid) and had an erythro-stereochemical configuration …
Number of citations: 12 www.sciencedirect.com
GM Chaban, S Pizzarello - Meteoritics & Planetary Science, 2010 - Wiley Online Library
To better explain the unusual distribution and relative abundances of several 6‐ and 7‐carbon amino acids found in meteorites, their thermodynamic properties were studied using …
Number of citations: 5 onlinelibrary.wiley.com
M Sugiura, M Kisumi, I Chibata - The Journal of Antibiotics, 1981 - jstage.jst.go.jp
… This amino acid was identified as er)ythro 3-methylL-norleucine [(2S,3S)-2-amino-3-methylhexanoic acid] by instrumental analyses. 3-Methylnorleucine inhibited the growth of several …
Number of citations: 12 www.jstage.jst.go.jp
S Fox, H Strasdeit, S Haasmann, H Brückner - Journal of Chromatography A, 2015 - Elsevier
… 34 α 2-Amino-3-methylhexanoic acid 19.79 20.43 21.33 … Mixtures of enantiomers and diastereoisomers are mostly well resolved; only 2-amino-3-methylhexanoic acid shows co-elution …
Number of citations: 35 www.sciencedirect.com
AS Burton, JC Stern, JE Elsila, DP Glavin… - Chemical Society …, 2012 - pubs.rsc.org
The discoveries of amino acids of extraterrestrial origin in many meteorites over the last 50 years have revolutionized the Astrobiology field. A variety of non-terrestrial amino acids …
Number of citations: 363 pubs.rsc.org

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